

CCT373566 dose-response curve optimization

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Compound of Interest

Compound Name: CCT373566

Cat. No.: B12409963

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CCT373566 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **CCT373566**, a potent and orally active molecular glue degrader of the transcriptional repressor BCL6.^[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **CCT373566**?

A1: **CCT373566** is a "molecular glue"-type degrader that selectively targets the B-cell lymphoma 6 (BCL6) protein for proteasomal degradation.^[2] It operates by inducing the polymerization of BCL6, which is then recognized by the cellular machinery for ubiquitination and subsequent degradation.^{[3][4][5]} This leads to a reduction in the levels of BCL6, a key transcriptional repressor involved in the pathogenesis of certain lymphoid malignancies.^{[6][7]}

Q2: What are the recommended storage and handling conditions for **CCT373566**?

A2: For long-term storage, **CCT373566** solid powder should be kept at -20°C for up to two years. For short-term storage, 0-4°C is suitable for days to weeks. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.^[1]

Q3: What solvents are recommended for dissolving **CCT373566**?

A3: For in vitro experiments, DMSO is a suitable solvent. For in vivo studies, a stock solution in DMSO can be further diluted. One recommended vehicle is a mixture of 10% DMSO and 90% Corn Oil.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: What is the observed potency of **CCT373566** in different cell lines?

A4: **CCT373566** has demonstrated potent antiproliferative activity in various BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines. The potency, as measured by the GI50 (concentration for 50% growth inhibition) after a 14-day incubation, varies between cell lines. For detailed values, please refer to the data table below.

Data Presentation

In Vitro Antiproliferative Activity of CCT373566

| Cell Line | Description | GI50 (nM) |
|------------|-------------------------------|---|
| HT | BCL6-dependent DLBCL | 8.0 |
| Karpas 422 | BCL6-dependent DLBCL | 1.4 |
| SU-DHL-4 | BCL6-dependent DLBCL | 12.5 |
| OCI-Ly1 | BCL6-dependent DLBCL | Not explicitly stated, but potent growth inhibition observed. |
| OCI-Ly3 | BCL6 low-expressing cell line | 1900 |

Data sourced from MedchemExpress and related publications. The GI50 values were determined using a Cell Titer Glo assay after a 14-day incubation period.[1][8]

In Vivo Efficacy of CCT373566

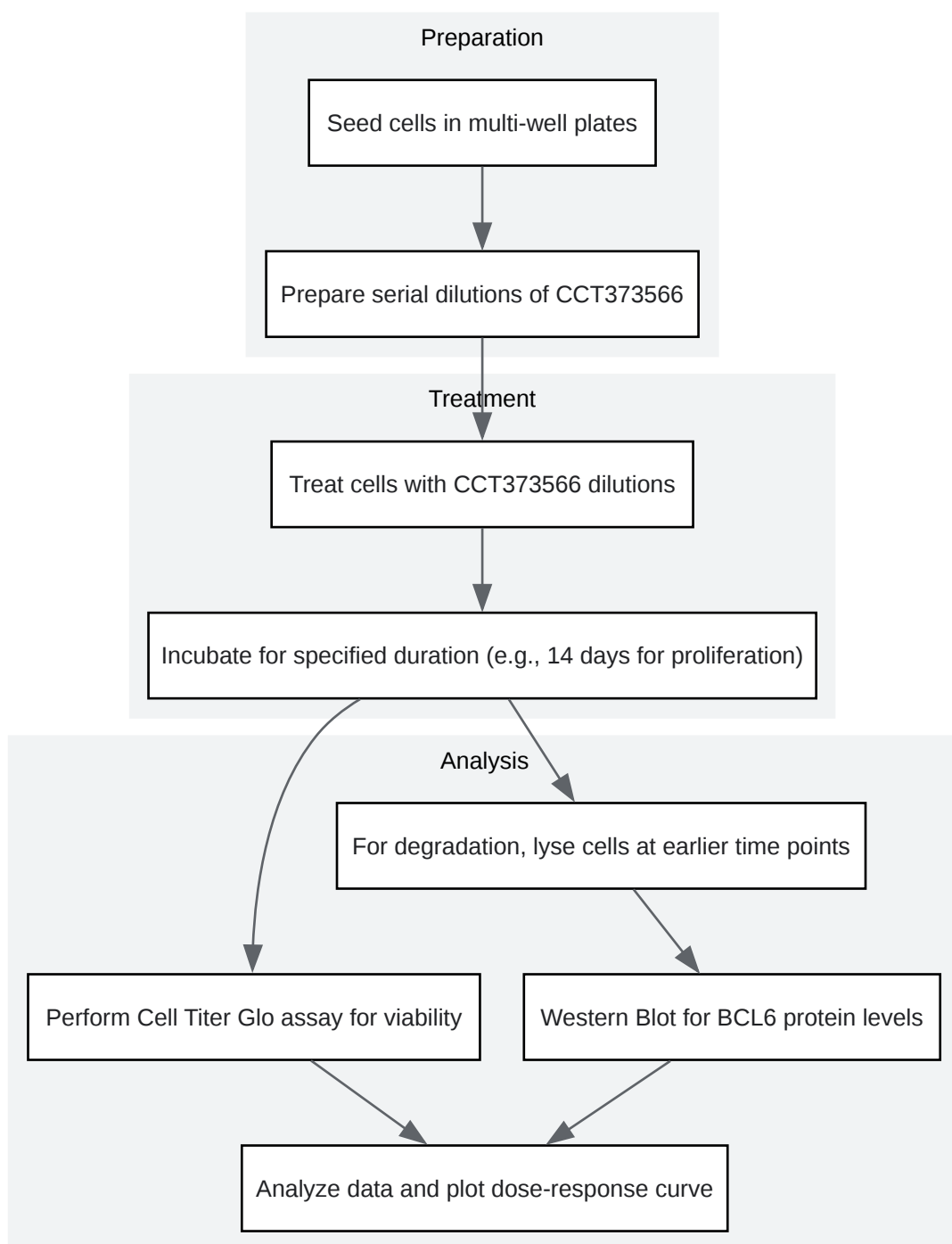
| Animal Model | Cell Line Xenograft | Dosing Regimen | Outcome |
|------------------|---------------------|---|--|
| Female SCID Mice | HT | 50 mg/kg, p.o., twice daily for 22 days | Modest decrease in tumor growth. |
| Female SCID Mice | OCI-Ly1 | 50 mg/kg, p.o., single dose | Significant decrease in BCL6 levels at 12, 16, and 24 hours post-dose. |

p.o. = oral administration[8][9]

Experimental Protocols

BCL6 Degradation and Antiproliferation Assay Workflow

This workflow outlines the key steps for assessing the dose-response of **CCT373566** in vitro.

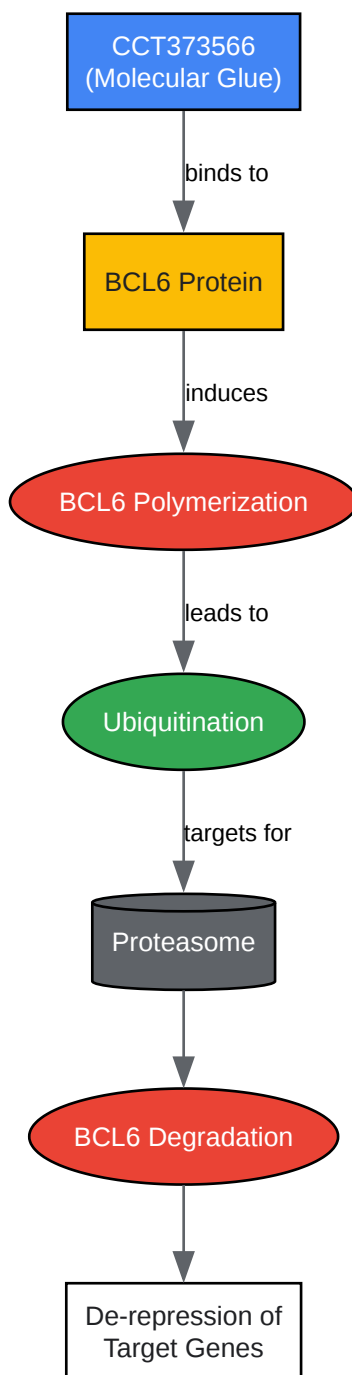


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Caption: Workflow for in vitro dose-response analysis of **CCT373566**.

CCT373566 Signaling Pathway

This diagram illustrates the mechanism of action of **CCT373566**, leading to the degradation of BCL6.



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